2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid is an organic compound notable for its potential applications in medicinal chemistry and molecular biology due to its unique structural properties. It integrates multiple functional groups, such as oxadiazoles and pyrimidines, enhancing its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: : The synthesis typically starts with the condensation of a 2,4-dioxo-3,4-dihydropyrimidine derivative with an appropriately functionalized aldehyde or ketone.
Formation of the 1,3,4-Oxadiazole Ring: : Using hydrazine hydrate, cyclization is initiated to form the 1,3,4-oxadiazole ring.
Thioether Bond Formation: : Subsequent steps involve forming the thioether bond, usually achieved by reacting the oxadiazole derivative with a thiol group-bearing precursor.
Amidation: : Lastly, the amidation of the thioacetamido group with benzoic acid is carried out under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial synthesis typically involves scalable routes with optimizations for yield and purity, leveraging catalysts and precise temperature control. Techniques like flow chemistry can be employed for continuous production, enhancing efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation or reduction reactions depending on the functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include sodium borohydride.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed on this compound, particularly at the reactive oxadiazole or pyrimidine sites.
Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions. Conditions often involve precise temperature and pH control to ensure desired selectivity and yield.
Major Products
Reactions involving this compound yield diverse products, including oxidized derivatives, reduced forms, and various substitution products, depending on the reagents and conditions applied.
Scientific Research Applications
This compound finds extensive use in:
Chemistry: : As a precursor in synthesizing complex molecules due to its versatile reactive groups.
Biology: : Utilized in studies of enzyme interactions and inhibitor design.
Medicine: : Explored for its potential in drug development, particularly as an anticancer and antiviral agent.
Industry: : Utilized in the synthesis of specialized materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, often enzymes or receptors, disrupting biological pathways. It can inhibit enzymes by binding to active sites, preventing substrate access, or mimicking natural substrates to disrupt normal function.
Comparison with Similar Compounds
Similar Compounds
**2-((5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid
**5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazole
**2-((5-(benzo[d]oxazol-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid
Highlighting Uniqueness
This compound's uniqueness lies in the combination of oxadiazole and pyrimidine moieties, enhancing its biological activity and versatility compared to other compounds.
Properties
IUPAC Name |
2-[[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6S/c22-11-5-6-21(15(26)18-11)7-13-19-20-16(27-13)28-8-12(23)17-10-4-2-1-3-9(10)14(24)25/h1-6H,7-8H2,(H,17,23)(H,24,25)(H,18,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMXJMLMLXDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.